2,4-Di(pyridin-2-yl)-6-(pyridin-4-yl)pyrimidine
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Overview
Description
2,4-Di(pyridin-2-yl)-6-(pyridin-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with pyridine rings at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(pyridin-2-yl)-6-(pyridin-4-yl)pyrimidine typically involves the condensation of appropriate pyridine derivatives with a pyrimidine precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the pyridine and pyrimidine units under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Di(pyridin-2-yl)-6-(pyridin-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives.
Scientific Research Applications
2,4-Di(pyridin-2-yl)-6-(pyridin-4-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of 2,4-Di(pyridin-2-yl)-6-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and coordination to metal ions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(pyridin-2-yl)pyrimidine: Similar structure but with three pyridine rings at the 2, 4, and 6 positions.
2,4-Di(pyridin-2-yl)pyrimidine: Lacks the pyridine ring at the 6 position.
2,6-Di(pyridin-4-yl)pyrimidine: Substituted at the 2 and 6 positions with pyridine rings.
Uniqueness
2,4-Di(pyridin-2-yl)-6-(pyridin-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H13N5 |
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Molecular Weight |
311.3 g/mol |
IUPAC Name |
2,4-dipyridin-2-yl-6-pyridin-4-ylpyrimidine |
InChI |
InChI=1S/C19H13N5/c1-3-9-21-15(5-1)18-13-17(14-7-11-20-12-8-14)23-19(24-18)16-6-2-4-10-22-16/h1-13H |
InChI Key |
CPALDSKOCXZEJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC(=C2)C3=CC=NC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
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